![molecular formula C8H9NO2 B2478826 3-Cyclobutyl-1,2-oxazole-4-carbaldehyde CAS No. 2230803-83-3](/img/structure/B2478826.png)
3-Cyclobutyl-1,2-oxazole-4-carbaldehyde
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Overview
Description
3-Cyclobutyl-1,2-oxazole-4-carbaldehyde is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol It is a derivative of oxazole, featuring a cyclobutyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with hydroxylamine to form the corresponding oxime, followed by cyclization to yield the oxazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-1,2-oxazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxazole ring can undergo substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid.
Reduction: 3-Cyclobutyl-1,2-oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
3-Cyclobutyl-1,2-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The oxazole ring may also interact with aromatic residues in proteins, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
3-Cyclobutylisoxazole-4-carbaldehyde: Similar structure but with an isoxazole ring.
4-Isoxazolecarboxaldehyde, 3-cyclobutyl: Another isomer with a different substitution pattern on the oxazole ring.
Uniqueness
3-Cyclobutyl-1,2-oxazole-4-carbaldehyde is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and designing novel molecules with specific biological activities .
Properties
IUPAC Name |
3-cyclobutyl-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-4-7-5-11-9-8(7)6-2-1-3-6/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISUNCSYNCSNMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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